molecular formula C12H12FN3 B1482723 6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine CAS No. 2091503-54-5

6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine

Cat. No. B1482723
CAS RN: 2091503-54-5
M. Wt: 217.24 g/mol
InChI Key: RXBCCYDCMXZKSX-UHFFFAOYSA-N
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Description

6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine, also known as 4-Fluoro-N-methyl-2-methylpyrimidin-6-amine, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 150-152 °C and a boiling point of 309-310 °C. It is soluble in water, methanol, ethanol, and chloroform. 4-Fluoro-N-methyl-2-methylpyrimidin-6-amine is a versatile compound that is used in a variety of scientific research applications, including synthesis methods, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Antiviral Applications

The structure of “6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine” suggests potential antiviral properties. Indole derivatives, which share a similar aromatic structure, have been reported to exhibit significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . By analogy, the subject compound could be synthesized into derivatives that target specific viral proteins or replication mechanisms.

Anti-HIV Activity

Compounds with structural similarities to “6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine” have been synthesized and screened for their anti-HIV activity. These compounds were tested against HIV-1 and HIV-2 strains, showing promise in inhibiting viral replication in acutely infected cells . Research into this compound could lead to the development of new anti-HIV medications.

Antibacterial Activity

Schiff base compounds, which can be derived from “6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine,” have been studied for their antibacterial activity. These compounds, especially when coordinated with transition metal ions, exhibit a wide range of biological activities and could serve as potent antibacterial agents .

Anticancer Applications

The synthesis of novel derivatives of “6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine” has potential for anticancer applications. Similar compounds, such as pyrazolopyrimidin-4-one derivatives, have been evaluated for their cytotoxicity against tumor cell lines, indicating potent antitumor activity. This suggests that the compound could be a candidate for developing new anticancer drugs.

Herbicidal Activity

While not directly related to “6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine,” there is research indicating that certain pyrimidine derivatives exhibit herbicidal activity. This opens up the possibility of exploring the subject compound for use in agricultural weed management.

Neurological Research

Research into compounds like “6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine” has led to the discovery of inhibitors for specific neurological receptors. For example, a related compound was identified as a potent and selective inhibitor of the potassium voltage-gated channel subfamily H member 3 (KCNH3), which is relevant in neurological functions. This suggests potential applications in treating neurological disorders or in neuropharmacological research.

properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c1-8-15-11(7-12(14)16-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBCCYDCMXZKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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